2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one
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Description
2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethoxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C24H30FN3O4 and its molecular weight is 443.519. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Agents
Compounds similar to the one have been studied as antibacterial agents. For example, a study replaced the central aminopiperidine linker with a piperazine moiety in inhibitors of the GyrA class, showing reduced cardiotoxicity and good potency against Mycobacterium tuberculosis (Bobesh et al., 2016).
Synthesis and Docking Studies
Another study focused on the synthesis of piperazine-1-yl-1H-indazole derivatives, playing a significant role in medicinal chemistry. The study provides insights into the synthesis process and docking studies of these compounds (Balaraju et al., 2019).
Hypotensive Activities
A series of 1-[1-(3,4-dimethoxy-1H-2-benzopyran-1-yl)alkyl]-4-arylpiperazines, including compounds similar to the one , exhibited hypotensive activity and were found to be alpha-adrenergic antagonists (Mccall et al., 1982).
Crystal Structure Analysis
Studies have been conducted on the crystal structure of compounds structurally related to the query compound, providing valuable insights into their molecular conformation and interactions (Ullah et al., 2014).
Anticonvulsant and Antimicrobial Activities
Compounds structurally similar to the one have been synthesized and evaluated for their potential anticonvulsant and antimicrobial activities. Studies have shown that certain derivatives exhibit significant activities in these areas (Aytemir et al., 2004).
Antimycobacterial Potential
Certain pyran-4-one derivatives have shown promise in the development of new drugs for Mycobacterium species due to their antibacterial activities and inhibition of DNA gyrase enzyme (Us et al., 2009).
properties
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30FN3O4/c1-18-6-8-28(9-7-18)24(30)17-32-23-16-31-21(14-22(23)29)15-26-10-12-27(13-11-26)20-4-2-19(25)3-5-20/h2-5,14,16,18H,6-13,15,17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEUWFVULOCNSFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=COC(=CC2=O)CN3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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